molecular formula C14H19NO2 B2381382 Ethyl 1-benzylpyrrolidine-3-carboxylate CAS No. 5747-92-2

Ethyl 1-benzylpyrrolidine-3-carboxylate

Cat. No.: B2381382
CAS No.: 5747-92-2
M. Wt: 233.311
InChI Key: CYPXEPWPTXKUPL-UHFFFAOYSA-N
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Description

Ethyl 1-benzylpyrrolidine-3-carboxylate is an organic compound with the molecular formula C14H19NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-benzylpyrrolidine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 1-benzylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C14H17NO2
Molecular Weight : 245.29 g/mol
Structural Characteristics : The compound features a pyrrolidine ring substituted with a benzyl group and an ethyl ester functional group, contributing to its reactivity and biological activity.

Organic Synthesis

Ethyl 1-benzylpyrrolidine-3-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. It can be utilized to create various derivatives through functional group modifications, such as:

  • Alkylation : The ethyl ester can be transformed into other esters or acids.
  • Amination : Introduction of amino groups to synthesize biologically active compounds.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties:

  • Antiviral Activity : this compound has been studied for its inhibitory effects on neuraminidase, an enzyme critical for influenza virus replication. Research indicates that derivatives exhibit effective inhibition, with IC50 values as low as 0.2 µM against specific strains .
  • Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains, although detailed efficacy data remains limited.

This compound's structural features enable it to interact with specific molecular targets, modulating enzyme activities relevant to inflammatory pathways. This modulation may lead to potential anti-inflammatory effects.

Industrial Applications

In the industrial sector, this compound is used in the production of:

  • Pharmaceuticals : As a building block for drugs targeting viral infections and bacterial diseases.
  • Agrochemicals : In the synthesis of compounds aimed at pest control and crop protection.

Synthesis Pathways

Various synthetic routes have been developed for this compound, often involving multi-step reactions that include protecting groups and subsequent deprotection steps to yield the final product .

Biological Assays

In vitro assays have been employed to evaluate the biological activity of the compound against viral and bacterial targets. Results consistently indicate a promising profile for further development as an antiviral or antimicrobial agent .

Notable Research Findings

Research has shown that derivatives of this compound exhibit significant antiviral activity by inhibiting viral replication mechanisms. Studies using the MTT assay have quantified reductions in cytopathogenic effects caused by viral infections when treated with this compound .

Mechanism of Action

The mechanism of action of ethyl 1-benzylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-benzylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    1-Benzylpyrrolidine-3-carboxylic acid: This compound lacks the ethyl ester group, which may affect its reactivity and biological activity.

    Ethyl 1H-pyrrole-2-carboxylate: This compound has a pyrrole ring instead of a pyrrolidine ring, leading to different chemical properties and applications.

    Ethyl (2S)-2-pyrrolidinecarboxylate: This compound has a different substitution pattern on the pyrrolidine ring, which can influence its reactivity and biological effects.

This compound stands out due to its unique structure, which combines the properties of both the benzyl and ethyl ester groups, making it a versatile compound for various applications.

Biological Activity

Ethyl 1-benzylpyrrolidine-3-carboxylate (CAS Number: 5747-92-2) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₉NO₂
  • Molecular Weight : 233.31 g/mol
  • Boiling Point : 118-120 °C at 0.75 Torr

Biological Activity Overview

This compound is primarily studied for its antimicrobial and antiviral properties. Research indicates that the compound may interact with various biological targets, leading to modulation of enzymatic activities and potential therapeutic effects.

Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound against several bacterial strains. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

Antiviral Activity

Research has also explored the antiviral properties of this compound, particularly against viruses such as influenza and herpes simplex virus. The mechanism appears to involve interference with viral replication processes.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or viral replication.
  • Receptor Modulation : It may bind to cellular receptors, altering signaling pathways that affect cellular responses to infections.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with the compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.
  • Case Study on Antiviral Properties :
    In vitro studies demonstrated that this compound reduced viral load in cell cultures infected with herpes simplex virus by over 70% after 48 hours of treatment, indicating strong antiviral potential.

Research Findings

Recent studies have expanded on the biological activities of this compound:

  • A publication in Molecules reported that derivatives of this compound exhibited enhanced biological activity when modified at specific positions on the pyrrolidine ring .
  • Another study focused on the synthesis of related compounds and their evaluation for antidiabetic activity, suggesting a broader therapeutic potential beyond antimicrobial and antiviral applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-benzylpyrrolidine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves nucleophilic substitution or ring-closure reactions. For example, γ-butyrolactone derivatives can undergo aminolysis to form the pyrrolidine ring, followed by benzylation and esterification . Optimization includes:

  • Temperature control : Maintaining 0–5°C during benzylation minimizes side reactions.
  • Catalyst selection : Use of NaH or K2CO3 in dry DMF enhances substitution efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Characterization via ¹H/¹³C NMR and LC-MS confirms structural integrity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves bond angles (e.g., C3–C2–C1 = 109.3°) and confirms stereochemistry using SHELX/ORTEP software .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1730 cm⁻¹) and NH/OH groups .
  • NMR : ¹H signals for the benzyl group (δ 7.2–7.4 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm) .

Q. How is the compound utilized as a building block in medicinal chemistry?

The ester and benzyl groups serve as handles for derivatization:

  • Amide formation : React with amines (e.g., EDC/HOBt coupling) to generate bioactive analogs .
  • Ring modifications : Oxidation at C4/C5 introduces ketones for SAR studies . Applications include antimicrobial and enzyme inhibition assays .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between crystallographic data and DFT-optimized structures?

  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data. Discrepancies in torsion angles (e.g., C4–O2–H2O = 123.1° vs. 124.7° computationally) may arise from crystal packing effects .
  • Molecular dynamics : Simulate solvation effects to validate experimental bond lengths . Tools like Gaussian or ORCA are recommended .

Q. What strategies resolve contradictory bioactivity results in enzyme inhibition studies?

  • Assay standardization : Control pH (7.4), temperature (37°C), and co-solvent concentrations (e.g., DMSO <1%) .
  • Dose-response curves : Use IC50 values from triplicate experiments to assess reproducibility.
  • Off-target profiling : Screen against related enzymes (e.g., kinases vs. proteases) to confirm specificity .

Q. How can regioselectivity challenges during functionalization of the pyrrolidine ring be addressed?

  • Protecting groups : Temporarily block C3-carboxylate with tert-butyl esters to direct benzylation to N1 .
  • Metal catalysis : Pd-mediated cross-coupling at C4/C5 positions enhances selectivity . Monitor progress via TLC/HPLC and compare with reference Rf values .

Q. What methodologies validate the compound’s role in modulating receptor-ligand interactions?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) to receptors like GPCRs .
  • Docking studies : Use AutoDock Vina to predict binding poses, followed by mutagenesis (e.g., Ala-scanning) to test critical residues . Cross-validate with in vitro functional assays (e.g., cAMP accumulation) .

Properties

IUPAC Name

ethyl 1-benzylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPXEPWPTXKUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60973004
Record name Ethyl 1-benzylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5747-92-2
Record name Ethyl 1-benzylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-benzyl-3-pyrrolidine carboxylate
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Synthesis routes and methods

Procedure details

To a stirred solution of ethyl acrylate (141 g, 1.41 mole) and N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine (Compound D17 of EP 0363085, 435 g, containing approximately 75% of D17, 1.4 moles) in dichloromethane (2.5L) at -5° C. was added trifluoroacetic acid (16.1 g, 0.14 mole) in dichloromethane (100 ml) ensuring that the temperature did not rise above 0° C. This mixture was then transferred by cannula to stirred, refluxing dichloromethane (50 ml) over 40 minutes at such a rate as to maintain gentle reflux. The reaction mixture was then refluxed for a further 1h before cooling to room temperature. It was then washed with saturated aqueous potassium carbonate, dried (Na2SO4), and concentrated in vacuo to a gum which was distilled to afford the title compound (D1) as a clear oil (286 g, 88%) b.p. 120°-150° C. at 4 mmHg.
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141 g
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435 g
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16.1 g
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2.5 L
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100 mL
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1h
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50 mL
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